![molecular formula C8H9ClF3N3O B131963 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride CAS No. 153513-69-0](/img/structure/B131963.png)
4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide .Molecular Structure Analysis
The molecular formula of 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride is C8H9ClF3N3O . Its molecular weight is 255.62 .Chemical Reactions Analysis
1-Phenylsemicarbazide was used in the synthesis of a series of alkyl (aryl/heteroaryl) substituted 3-trifluoromethyl-1 H- 1-phenylpyrazoles and alkyl 3-carboxylate analogs by the cyclocondensation reactions with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones .Scientific Research Applications
Organic Synthesis and Functionalization
4-(Trifluoromethyl)phenylhydrazine is a versatile reagent in organic synthesis. Its trifluoromethyl group (CF₃) imparts unique reactivity. Researchers use it for:
- Reductive Amination : The compound acts as a phenylhydrazine-based reductant containing fluorine atoms. It participates in one-step reduction and functionalization reactions, such as the reduction of graphene oxide .
Mechanism of Action
Target of Action
The primary targets of 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride are currently unknown
Mode of Action
It is known that semicarbazides can interact with various biological targets, potentially leading to a range of biochemical changes .
Biochemical Pathways
Semicarbazides, in general, are known to interact with various biochemical pathways, but the specific effects of this compound require further investigation .
properties
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12;/h1-4H,12H2,(H2,13,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCALXTACODRREX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NN)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380624 |
Source
|
Record name | 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride | |
CAS RN |
153513-69-0 |
Source
|
Record name | 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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